molecular formula C16H25BO3 B6305174 2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester CAS No. 2121512-55-6

2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester

Cat. No.: B6305174
CAS No.: 2121512-55-6
M. Wt: 276.2 g/mol
InChI Key: OERUOIKTNHOKJJ-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester is a boronic ester compound with the molecular formula C16H25BO3. It is commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Mechanism of Action

Target of Action

The primary target of 2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester, also known as 2-(2-isopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The compound acts as an organoboron reagent in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the formation of a variety of cyclic and acyclic organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, certain boronic acids and pinacol boronic esters are known to decompose in air or are liquids or low melting solids , which could impact the handling and storage of these reagents. Furthermore, the pH of the environment can significantly influence the rate of hydrolysis of boronic pinacol esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester typically involves the reaction of 2-Isopropyl-4-methoxyphenyl boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound, ensuring its availability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Methoxyphenylboronic acid pinacol ester
  • 2-Isopropylphenylboronic acid pinacol ester

Uniqueness

2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both isopropyl and methoxy groups enhances its solubility and compatibility with various reaction conditions, making it more versatile compared to similar compounds .

Properties

IUPAC Name

2-(4-methoxy-2-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-11(2)13-10-12(18-7)8-9-14(13)17-19-15(3,4)16(5,6)20-17/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERUOIKTNHOKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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